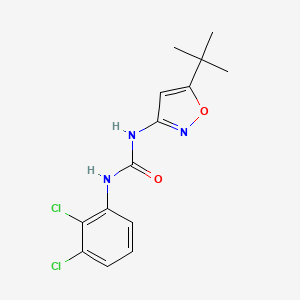
1-(5-tert-Butyl-isoxazol-3-yl)-3-(2,3-dichloro-phenyl)-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2,3-DICHLOROPHENYL)UREA is a synthetic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound is characterized by the presence of an isoxazole ring, a tert-butyl group, and a dichlorophenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2,3-DICHLOROPHENYL)UREA typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions.
Formation of Urea Linkage: The final step involves the reaction of the isoxazole derivative with a dichlorophenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2,3-DICHLOROPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2,3-DICHLOROPHENYL)UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2,3-DICHLOROPHENYL)UREA involves its interaction with specific molecular targets. For instance, as an FLT3 inhibitor, it binds to the FLT3 receptor, inhibiting its phosphorylation and subsequent signaling pathways. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(4-METHOXYPHENYL)UREA: Similar structure but with a methoxy group instead of dichlorophenyl.
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2,4-DICHLOROPHENYL)UREA: Similar structure but with different positioning of chlorine atoms.
Uniqueness
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2,3-DICHLOROPHENYL)UREA is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to inhibit FLT3 with high potency makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C14H15Cl2N3O2 |
|---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2,3-dichlorophenyl)urea |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-14(2,3)10-7-11(19-21-10)18-13(20)17-9-6-4-5-8(15)12(9)16/h4-7H,1-3H3,(H2,17,18,19,20) |
InChI Key |
LPEKZMUSADNNSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B10969850.png)
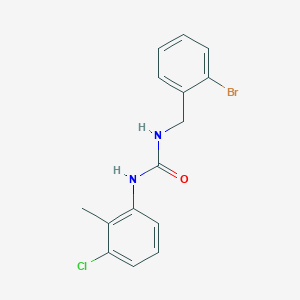
![1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone](/img/structure/B10969867.png)
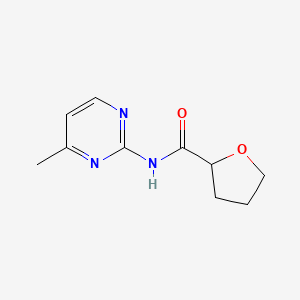
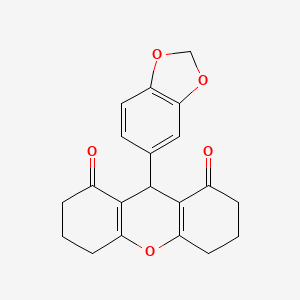
![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B10969878.png)
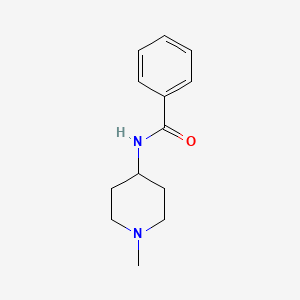
![2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969900.png)

![2-(1-phenoxyethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969911.png)
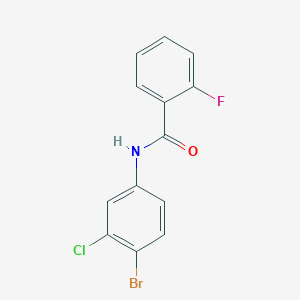
![4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4H-1,2,4-triazole](/img/structure/B10969921.png)
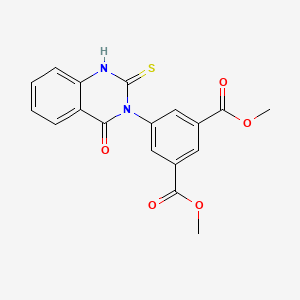
![5-[3-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B10969942.png)
